REACTION_SMILES
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[ClH:17].[O:7]=[CH:8][CH:9]=[CH:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[P:1]([O:2][CH3:3])([O:4][CH3:5])[O-:6]>>[P:1]([O:2][CH3:3])([O:4][CH3:5])(=[O:6])[CH:8]([OH:7])[CH:9]=[CH:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP([O-])OC
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Name
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Type
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product
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Smiles
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COP(=O)(OC)C(O)C=Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |